![molecular formula C10H14ClNO3S2 B2369228 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide CAS No. 1396679-32-5](/img/structure/B2369228.png)
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide is not explicitly provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide are not detailed in the search results .Scientific Research Applications
- Anti-inflammatory Properties : Researchers have explored the anti-inflammatory potential of this compound due to its sulfonamide moiety. It may inhibit pro-inflammatory pathways, making it a candidate for drug development .
- Anticancer Activity : Investigations suggest that this compound exhibits cytotoxic effects against cancer cells. Its unique structure could be harnessed for targeted therapies .
- Suzuki–Miyaura Coupling : The compound’s chloro-substituted thiophene ring makes it an interesting boron reagent for Suzuki–Miyaura cross-coupling reactions. These reactions are widely used for carbon–carbon bond formation in organic synthesis .
- Protodeboronation : In catalytic protodeboronation reactions, boronic esters derived from this compound have been employed. These reactions enable the formation of complex molecules with high diastereoselectivity .
- Conjugated Polymers : Thiophene-based compounds are essential building blocks for conducting polymers. Researchers have investigated their use in organic electronics, sensors, and optoelectronic devices .
- Indole Derivatives : The compound’s indole-like core aligns with natural products containing indole. These derivatives often exhibit diverse biological and clinical applications .
- Metabolism and Bioactivation : Understanding the metabolism and bioactivation pathways of this compound is crucial for assessing its safety and potential adverse effects .
- Plant Growth Regulators : The hydroxypropyl group in the structure suggests a potential role in plant growth regulation. Investigating its effects on plant physiology could yield valuable insights .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science
Natural Product Chemistry
Pharmacology and Toxicology
Agrochemicals and Plant Hormones
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S2/c11-9-3-4-10(16-9)17(14,15)12-6-5-8(13)7-1-2-7/h3-4,7-8,12-13H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTIWRZVTIWIKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)C2=CC=C(S2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide |
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